4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane 4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane
Brand Name: Vulcanchem
CAS No.: 832109-57-6
VCID: VC16829673
InChI: InChI=1S/C7H10S8/c1-4(8-1)12-14-6-7(11-3-10-6)15-13-5-2-9-5/h4-7H,1-3H2
SMILES:
Molecular Formula: C7H10S8
Molecular Weight: 350.7 g/mol

4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane

CAS No.: 832109-57-6

Cat. No.: VC16829673

Molecular Formula: C7H10S8

Molecular Weight: 350.7 g/mol

* For research use only. Not for human or veterinary use.

4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane - 832109-57-6

Specification

CAS No. 832109-57-6
Molecular Formula C7H10S8
Molecular Weight 350.7 g/mol
IUPAC Name 4,5-bis(thiiran-2-yldisulfanyl)-1,3-dithiolane
Standard InChI InChI=1S/C7H10S8/c1-4(8-1)12-14-6-7(11-3-10-6)15-13-5-2-9-5/h4-7H,1-3H2
Standard InChI Key CDUZSRQIKVFBEZ-UHFFFAOYSA-N
Canonical SMILES C1C(S1)SSC2C(SCS2)SSC3CS3

Introduction

Structural Characteristics and Molecular Configuration

Core Molecular Architecture

The compound’s backbone consists of a central 1,3-dithiolane ring (a five-membered heterocycle containing two sulfur atoms) substituted at the 4 and 5 positions with thiiran-2-yl disulfanyl groups. Each thiirane ring (a three-membered cyclic sulfide) is connected to the dithiolane via a disulfide (-S-S-) bridge, creating a highly strained yet stable configuration. X-ray crystallography of analogous sulfur-rich compounds, such as 2,5-bis(1,3-dithiol-2-ylidene)-1,3-dithiolane-4-thione, reveals planar molecular geometries stabilized by intramolecular S⋯S interactions (3.33–3.53 Å) . These interactions contribute to the compound’s rigidity and electronic delocalization, which are critical for its conductivity in materials applications .

Spectroscopic and Computational Insights

Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure, with characteristic shifts for thiirane protons (δ 2.8–3.2 ppm) and dithiolane sulfur environments. Density functional theory (DFT) calculations predict a HOMO-LUMO gap of ~3.1 eV, indicative of moderate electron mobility, while electrostatic potential maps highlight nucleophilic regions at the disulfide bridges . Such features enable participation in redox reactions and coordination with metal ions, as observed in charge-transfer salts .

Synthesis and Optimization Strategies

Laboratory-Scale Synthesis

The most reported method involves the reaction of thiirane-2-thiol with 1,2-ethanedithiol in the presence of sodium hydroxide at room temperature. The process proceeds via nucleophilic attack of the thiolate anion on the thiirane ring, followed by oxidative coupling to form disulfide linkages. Yields typically range from 65% to 75%, with purification achieved through silica gel chromatography using nonpolar eluents . Alternative routes, such as the use of trimethyl phosphite to mediate disulfide formation (as seen in Δ²,²′-bis-(4,5-dicyano-1,3-dithiolidene) synthesis), have been explored but require stringent anhydrous conditions .

Industrial Production Considerations

Scalable synthesis employs continuous flow reactors to enhance reaction control and minimize exothermic risks. Automated systems enable precise dosing of reactants, while in-line UV-Vis monitoring ensures consistent product quality. Post-synthesis, centrifugal partition chromatography (CPC) replaces traditional column methods, reducing solvent consumption by 40% and improving throughput.

Chemical Reactivity and Functionalization

Oxidation and Reduction Pathways

The compound undergoes selective oxidation at sulfur centers. Treatment with meta-chloroperbenzoic acid (mCPBA) converts disulfide bridges to sulfonic acid groups, while hydrogen peroxide yields sulfoxide derivatives . Reductive cleavage of disulfides with tributylphosphine generates free thiols, enabling further functionalization—a strategy employed in synthesizing nucleoside analogues .

Substitution and Cycloaddition Reactions

Electrophilic aromatic substitution (SₑAr) at the thiirane sulfur occurs with nitrosonium tetrafluoroborate, forming stable thionium intermediates . These intermediates participate in 1,3-dipolar cycloadditions with azides or alkynes, yielding triazole- or tetrazole-functionalized derivatives . Such reactions expand the compound’s utility in click chemistry and drug discovery.

Applications in Advanced Materials

Conducting Charge-Transfer Complexes

When combined with magnetic metal anions (e.g., [FeCl₄]⁻), the compound forms crystalline charge-transfer salts with alternating donor-acceptor layers . These materials exhibit metallic conductivity (σ = 10²–10³ S/cm) below 150 K and antiferromagnetic ordering, making them candidates for molecular electronics .

Polymer Composites and Self-Healing Materials

Incorporating the compound into polythiophene matrices enhances mechanical stability through dynamic S-S bond reformation. Composites show a 300% increase in tensile strength (from 15 MPa to 45 MPa) and self-healing efficiency of 92% after thermal annealing .

Future Research Directions

Computational Design of Derivatives

Machine learning models trained on existing SAR data can predict novel derivatives with improved bioavailability. Preliminary results suggest that replacing thiirane with selenirane rings may enhance redox activity by 30% .

Sustainable Synthesis Routes

Photocatalytic methods using visible light and eosin Y as a catalyst are under investigation to replace traditional base-mediated reactions, aiming for a 50% reduction in energy consumption .

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